molecular formula C12H10FN3 B11805892 4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

Katalognummer: B11805892
Molekulargewicht: 215.23 g/mol
InChI-Schlüssel: CCZLMGKCVLJOBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives

Vorbereitungsmethoden

The synthesis of 4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Addition of the prop-2-yn-1-yl group: This can be done using alkylation reactions with suitable alkyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:

    4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.

Eigenschaften

Molekularformel

C12H10FN3

Molekulargewicht

215.23 g/mol

IUPAC-Name

5-(2-fluorophenyl)-3-prop-2-ynylimidazol-4-amine

InChI

InChI=1S/C12H10FN3/c1-2-7-16-8-15-11(12(16)14)9-5-3-4-6-10(9)13/h1,3-6,8H,7,14H2

InChI-Schlüssel

CCZLMGKCVLJOBM-UHFFFAOYSA-N

Kanonische SMILES

C#CCN1C=NC(=C1N)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.